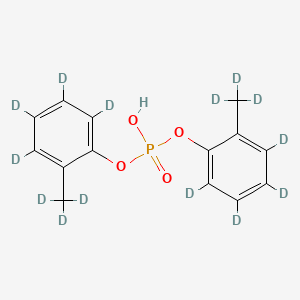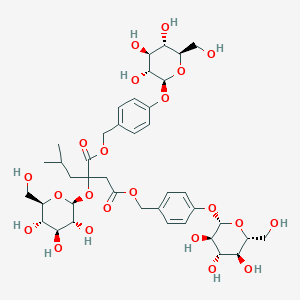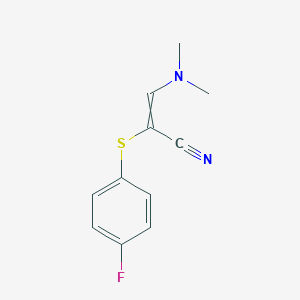
(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule It features a combination of anthracene and oxane structures, with multiple hydroxyl and carboxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps:
Formation of the anthracene derivative: The anthracene core is functionalized to introduce the 4,5-dihydroxy and 9,10-dioxo groups. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Glycosylation: The anthracene derivative is then coupled with a sugar moiety (oxane ring) through glycosylation reactions. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.
Final coupling: The resulting intermediate is then coupled with the carboxylic acid group to form the final compound. This step may involve esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or alkyl halides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antioxidant properties: Due to its hydroxyl groups, it may exhibit antioxidant properties.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or pathways.
Diagnostic agents: It may be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
作用机制
The compound exerts its effects through various mechanisms, depending on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antioxidant activity, it can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The specific molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
Anthraquinones: Compounds with similar anthracene cores but different functional groups.
Glycosides: Compounds with similar sugar moieties but different aglycone parts.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its combination of anthracene and oxane structures, along with multiple hydroxyl and carboxyl groups
属性
分子式 |
C21H16O12 |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m0/s1 |
InChI 键 |
IKYQBZPCZQHNKI-CURYNPBISA-N |
手性 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


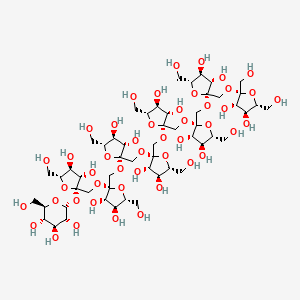





![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

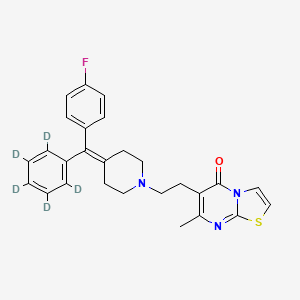
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
